![molecular formula C20H17BrN4O3S B2732031 1-(4-Bromophenyl)-2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone CAS No. 901755-68-8](/img/structure/B2732031.png)
1-(4-Bromophenyl)-2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone
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Description
1-(4-Bromophenyl)-2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone is a useful research compound. Its molecular formula is C20H17BrN4O3S and its molecular weight is 473.35. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromophenyl)-2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)-2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
The significance of heterocyclic compounds in medicinal chemistry and materials science has led to the development of innovative synthetic routes. Research indicates the utility of related ethanone derivatives as critical intermediates for synthesizing a wide array of heterocycles such as thiophene, oxazole, and triazoloquinazolinones. For instance, ethanone derivatives have been instrumental in constructing complex molecules with potential biological and medicinal applications, demonstrating the versatility and importance of these intermediates in organic synthesis (Salem et al., 2021).
Biological Activities
Immunosuppressive and Immunostimulatory Properties : Derivatives of related compounds have been explored for their potent immunosuppressive and immunostimulatory effects. Certain derivatives have shown significant inhibition against macrophages and T-lymphocytes, alongside notable cytotoxicity against various cancer cell lines, suggesting their potential as multipotent compounds for therapeutic applications (Abdel‐Aziz et al., 2011).
Antihistaminic Activity : Novel triazoloquinazolinone derivatives have been synthesized and evaluated for their H1-antihistaminic activity, with some compounds outperforming standard drugs in efficacy while exhibiting minimal sedation. This highlights the potential of these derivatives in developing new classes of antihistamines with improved safety profiles (Alagarsamy et al., 2008).
Antioxidant and Anticancer Activities : Other related compounds have been synthesized and tested for their antioxidant and anticancer activities. Some derivatives demonstrated superior antioxidant activity compared to well-known antioxidants like ascorbic acid and showed cytotoxicity against specific cancer cell lines, indicating their potential as leads for anticancer drug development (Tumosienė et al., 2020).
properties
IUPAC Name |
1-(4-bromophenyl)-2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O3S/c1-11-22-19-14-8-17(27-2)18(28-3)9-15(14)23-20(25(19)24-11)29-10-16(26)12-4-6-13(21)7-5-12/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYKJQAAKBEGGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)C4=CC=C(C=C4)Br)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone |
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